Cas no 1481-63-6 (1-Bromo-2,4-dichloro-5-fluorobenzene)
1-Bromo-2,4-dichloro-5-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-2,4-dichloro-5-fluorobenzene
- Benzene,1-bromo-2,4-dichloro-5-fluoro-
- 1-Fluor-2,4-dichlor-5-brombenzol
- 2,4-Dichloro-5-fluorobromobenzene
- 5-bromo-2,4-dichlorofluorobenzene
- 6-Brom-3,5-dichlor-2-fluor-benzol
- Benzene, 1-bromo-2,4-dichloro-5-fluoro-
- 1-bromo-2,4-dichloro-5-fluoro-benzene
- HNCWLJLWAVCZDM-UHFFFAOYSA-N
- 7378AA
- AS05633
- TRA0087023
- CM12062
- B147
- SY022871
- 2,4-DICHLORO-4-FLUOROBROMOBENZENE
- 2 pound not4-Dichloro-5-fluorobromobenzene
- MFCD06659468
- FS-5444
- 1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopentadiene
- CS-0036607
- DTXSID90472914
- SCHEMBL8458346
- AKOS015911894
- A856832
- FT-0607442
- 1481-63-6
- 1-bromo-2,4-dichloro-5-fluorobenzene;2,4-Dichloro-5-fluorobromobenzene
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- MDL: MFCD06659468
- Inchi: 1S/C6H2BrCl2F/c7-3-1-6(10)5(9)2-4(3)8/h1-2H
- InChI Key: HNCWLJLWAVCZDM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1Cl)Cl)F
Computed Properties
- Exact Mass: 241.87000
- Monoisotopic Mass: 241.87010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 4
Experimental Properties
- Density: 1.823±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 66-66.5 ºC
- Boiling Point: 237.8±35.0 ºC (760 Torr),
- Flash Point: 97.6±25.9 ºC,
- Solubility: Insuluble (4.6E-3 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 3.89500
1-Bromo-2,4-dichloro-5-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035699-1g |
2,4-Dichloro-5-fluorobromobenzene |
1481-63-6 | 97% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 035699-5g |
2,4-Dichloro-5-fluorobromobenzene |
1481-63-6 | 97% | 5g |
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| Fluorochem | 035699-25g |
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| Chemenu | CM304307-10g |
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1481-63-6 | 95+% | 10g |
$356 | 2021-06-16 | |
| Chemenu | CM304307-10g |
1-Bromo-2,4-dichloro-5-fluorobenzene |
1481-63-6 | 95+% | 10g |
$356 | 2022-06-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852495-5g |
2,4-Dichloro-5-fluorobromobenzene |
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| eNovation Chemicals LLC | D519070-5g |
1-BroMo-2,4-dichloro-5-fluorobenzene |
1481-63-6 | 97% | 5g |
$820 | 2024-05-24 | |
| eNovation Chemicals LLC | D952013-5g |
Benzene, 1-bromo-2,4-dichloro-5-fluoro- |
1481-63-6 | 98% | 5g |
$175 | 2024-06-08 | |
| eNovation Chemicals LLC | D952013-10g |
Benzene, 1-bromo-2,4-dichloro-5-fluoro- |
1481-63-6 | 98% | 10g |
$210 | 2024-06-08 | |
| eNovation Chemicals LLC | D952013-15g |
Benzene, 1-bromo-2,4-dichloro-5-fluoro- |
1481-63-6 | 98% | 15g |
$560 | 2023-05-18 |
1-Bromo-2,4-dichloro-5-fluorobenzene Suppliers
1-Bromo-2,4-dichloro-5-fluorobenzene Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1-Bromo-2,4-dichloro-5-fluorobenzene
Professional Introduction to 1-Bromo-2,4-dichloro-5-fluorobenzene (CAS No. 1481-63-6)
1-Bromo-2,4-dichloro-5-fluorobenzene, with the chemical formula C₆H₂BrCl₂F, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties. This compound belongs to the class of benzenes substituted with bromine, chlorine, and fluorine atoms, making it a valuable intermediate in synthetic chemistry. The presence of multiple halogen atoms enhances its reactivity, enabling diverse functionalization pathways that are crucial for developing novel molecular entities.
The CAS No. 1481-63-6 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a benzene ring substituted at the 1-position with a bromine atom, while the 2- and 4-positions are occupied by chlorine atoms, and the 5-position features a fluorine atom. This specific arrangement imparts unique electronic and steric properties that make it an attractive building block for further chemical transformations.
In recent years, 1-Bromo-2,4-dichloro-5-fluorobenzene has been extensively studied for its potential applications in drug discovery. The halogen atoms present in its structure facilitate various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in constructing biaryl compounds. These biaryl structures are prevalent in many pharmacologically active agents, including kinase inhibitors and antiviral drugs. The ability to introduce additional functional groups at specific positions on the benzene ring allows researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
One of the most compelling aspects of 1-Bromo-2,4-dichloro-5-fluorobenzene is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry due to their prevalence in natural products and their ability to interact with biological targets in complex ways. For instance, researchers have utilized this compound to develop novel thiazole and pyridine derivatives that exhibit promising antimicrobial and anti-inflammatory activities. The chlorine and bromine substituents serve as handles for further functionalization via metal-catalyzed reactions, enabling the construction of intricate heterocyclic frameworks.
Recent advancements in computational chemistry have further highlighted the utility of 1-Bromo-2,4-dichloro-5-fluorobenzene as a key intermediate. Molecular modeling studies have demonstrated that its electron-deficient nature enhances binding affinity to certain biological targets. This insight has guided the design of more potent inhibitors targeting enzymes involved in cancer metabolism. Additionally, the fluorine atom at the 5-position contributes to metabolic stability by resisting hydrolysis under physiological conditions, a desirable trait for long-acting pharmaceuticals.
The agrochemical industry has also recognized the significance of 1-Bromo-2,4-dichloro-5-fluorobenzene due to its potential in developing novel pesticides. Its structural motifs are found in several commercial herbicides and fungicides that exhibit high efficacy against a broad spectrum of pathogens. By leveraging its reactivity, chemists have synthesized derivatives that offer improved selectivity and reduced environmental impact compared to traditional agrochemicals.
The synthesis of 1-Bromo-2,4-dichloro-5-fluorobenzene typically involves halogenation reactions starting from commercially available benzene derivatives. For example, electrophilic aromatic substitution reactions can be employed to introduce chlorine atoms at the desired positions before further bromination and fluorination steps are carried out. These synthetic routes highlight the compound's accessibility and scalability for industrial applications.
In conclusion,1-Bromo-2,4-dichloro-5-fluorobenzene (CAS No. 1481-63-6) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features enable diverse synthetic pathways that are critical for developing novel molecular entities with therapeutic and agricultural benefits. As research continues to uncover new applications for this compound, its importance is expected to grow further in the coming years.
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